In the microbial world, communication is paramount for survival and pathogenesis. Bacteria, once thought to be simple unicellular organisms, engage in complex social behaviors orchestrated by a process known as quorum sensing (QS). This intricate cell-to-cell communication network allows bacteria to monitor their population density and collectively regulate gene expression.[1] At a critical cell density, the accumulation of signaling molecules, termed autoinducers, triggers a coordinated shift in bacterial behavior, leading to the expression of virulence factors, biofilm formation, and other collective activities.[1]
Pseudomonas aeruginosa, a formidable opportunistic human pathogen, has mastered this chemical language, employing multiple QS systems to establish and maintain infections, particularly in immunocompromised individuals.[2] Among these, the Pseudomonas Quinolone Signal (PQS) system stands out as a crucial regulator of virulence and a promising target for novel antimicrobial strategies. This guide provides an in-depth technical overview of the PQS quorum sensing system, from its core molecular machinery to practical experimental protocols for its investigation, tailored for researchers, scientists, and drug development professionals.
The PQS system is a unique signaling cascade centered around 2-alkyl-4-quinolones (AQs), which are distinct from the more common acyl-homoserine lactone (AHL) autoinducers. The two key signaling molecules in this system are 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ).
The biosynthesis of these molecules is governed by the pqsABCDE operon and the pqsH gene.[3] PqsA, an anthranilate-CoA ligase, initiates the biosynthetic pathway.[3] The subsequent actions of PqsB, C, and D lead to the formation of HHQ. The final conversion of HHQ to the more potent PQS is catalyzed by the monooxygenase PqsH.[3]
The central regulator of the PQS system is the LysR-type transcriptional regulator PqsR, also known as MvfR (Multiple Virulence Factor Regulator).[4] Both HHQ and PQS can bind to and activate PqsR, although PQS exhibits a significantly higher affinity.[3] The activated PqsR-ligand complex then binds to the promoter of the pqsABCDE operon, creating a positive feedback loop that amplifies AQ production.[5]
The PQS system does not operate in isolation. It is intricately integrated into the broader quorum sensing network of P. aeruginosa, which also includes the las and rhl systems. The las system, considered the master regulator, positively controls the expression of pqsR and pqsH.[6] Conversely, the rhl system exerts a negative regulatory effect on the PQS system.[6] This hierarchical yet interconnected regulation allows for a fine-tuned response to environmental cues and population density.
A fascinating aspect of this crosstalk involves PqsE, the last gene product of the pqsABCDE operon. While not essential for PQS biosynthesis, PqsE has a crucial regulatory role. It has been shown to interact with RhlR, the receptor for the rhl system's autoinducer, enhancing its activity.[7][8] This interaction provides a direct link between the PQS and rhl systems, further highlighting the complexity of virulence regulation in P. aeruginosa.[8]
The influence of the PQS system extends beyond simple cell-to-cell communication, impacting a wide array of virulence-associated phenotypes.
The PQS system is a key regulator of numerous virulence factors that contribute to the pathogenicity of P. aeruginosa. These include:
Inactivation of the PQS system leads to a significant reduction in the production of these virulence factors, attenuating the bacterium's pathogenic potential.[6]
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. They are notoriously resistant to antibiotics and host immune responses. The PQS system plays a critical role in biofilm development and maturation.[1] PQS has been shown to be involved in the release of extracellular DNA (eDNA), a key component of the biofilm matrix.[1] Mutants deficient in PQS production often exhibit altered biofilm architecture and reduced antibiotic tolerance.[1]
Beyond its role as a signaling molecule, PQS has been shown to function as an iron-chelating agent.[2] It can sequester iron from the environment, a crucial nutrient for bacterial growth and survival. Additionally, PQS has been implicated in the bacterial stress response, with its production being induced by stressors such as bacteriophage infection and antibiotic exposure.[6] In these contexts, PQS can act as a warning signal, repelling other bacteria from the source of stress.[6]
The central role of the PQS system in P. aeruginosa virulence makes it an attractive target for the development of novel anti-virulence therapies. The strategy of inhibiting quorum sensing, rather than directly killing the bacteria, is thought to impose less selective pressure for the development of resistance.[10]
Several classes of PQS inhibitors have been identified, primarily targeting the PqsR receptor. These inhibitors act as antagonists, competing with the native ligands (PQS and HHQ) for binding to PqsR and thereby preventing the activation of PQS-dependent gene expression.
The development of potent and specific PqsR inhibitors is an active area of research, with ongoing efforts to optimize their pharmacological properties for potential clinical applications.[10] While no PQS inhibitors have yet entered clinical trials, the preclinical data are promising, demonstrating the potential of this approach to combat multidrug-resistant P. aeruginosa infections.[10]
A robust understanding of the PQS system requires reliable and reproducible experimental methods. This section provides detailed, step-by-step protocols for key assays used to investigate PQS signaling and its downstream effects.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of PQS and HHQ from bacterial cultures.
This is a high-throughput method to quantify biofilm formation on an abiotic surface.[13]
This assay quantifies the production of the PQS-regulated virulence factor, pyocyanin.[13]
Biosensor strains are valuable tools for screening for PQS production or for identifying PQS inhibitors. These are typically P. aeruginosa or E. coli strains engineered to produce a measurable output (e.g., light or β-galactosidase activity) in response to PQS. A common approach is to fuse the promoter of a PQS-responsive gene, such as pqsA, to a reporter gene like luxCDABE (for luminescence) or lacZ (for β-galactosidase).[14]
The PQS quorum sensing system is a central hub in the regulatory network that governs the virulence of P. aeruginosa. Its intricate control over the production of virulence factors and biofilm formation makes it a prime target for the development of novel anti-infective strategies. As our understanding of the molecular intricacies of PQS signaling continues to grow, so too will our ability to rationally design and develop effective inhibitors. The experimental protocols detailed in this guide provide a foundation for researchers to further unravel the complexities of this fascinating system and to contribute to the development of new therapies to combat this formidable pathogen. The ongoing exploration of PQS inhibitors, coupled with a deeper understanding of the system's role in clinical infections, holds the promise of a new era in the fight against multidrug-resistant bacteria.
-
Abourehab, M. A. S., Ghanem, S. M., El-Baky, R. M. A., Fadl, G. F. M., & Gamil, N. G. F. M. (2023). QS and virulence factor genes among Pseudomonas aeruginosa. Infection and Drug Resistance, 16, 2587–2601. [Link]
-
Bru, J.-L., Rawson, B., Trinh, C., Whiteson, K., Høyland-Kroghsbo, N. M., & Siryaporn, A. (2019). PQS Produced by the Pseudomonas aeruginosa Stress Response Repels Swarms Away from Bacteriophage and Antibiotics. Journal of Bacteriology, 201(22), e00383-19. [Link]
-
Farrow, J. M., 3rd, & Pesci, E. C. (2009). PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the rhl Quorum-Sensing System. Journal of Bacteriology, 191(23), 7377–7385. [Link]
-
Hamed, M. M., Abd-El-Haleem, D., & El-Sayed, A. K. A. (2019). Production and characterization of pyocyanin pigment from Pseudomonas aeruginosa. Biointerface Research in Applied Chemistry, 9(5), 4443-4448. [Link]
-
Lin, J., Cheng, J., Wang, Y., & Shen, X. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Cellular and Infection Microbiology, 8, 230. [Link]
-
Maura, D., Hazan, R., & Rahme, L. G. (2016). Pharmacological Inhibition of the Pseudomonas aeruginosa MvfR Quorum-Sensing System Interferes with Biofilm Formation and Potentiates Antibiotic-Mediated Biofilm Disruption. Antimicrobial Agents and Chemotherapy, 60(11), 6712–6721. [Link]
-
Mukherjee, S., Moustafa, D. A., Smith, C. D., Goldberg, J. B., & Bassler, B. L. (2018). The PqsE and RhlR proteins are an autoinducer synthase–receptor pair that control virulence and biofilm development in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 115(40), E9411–E9418. [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
-
O'Toole, G. A., & Kolter, R. (1998). Growing and Analyzing Static Biofilms. Current Protocols in Microbiology, 9(1), 1B.1.1-1B.1.18. [Link]
-
Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal-response systems in Gram-negative bacteria. Nature Reviews Microbiology, 14(9), 576–588. [Link]
-
Pesci, E. C., Milbank, J. B., Pearson, J. P., McKnight, S., Kende, A. S., Greenberg, E. P., & Iglewski, B. H. (1999). Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 96(20), 11229–11234. [Link]
-
Rampioni, G., Falcone, M., & Soukarieh, F. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Chemistry, 8, 379. [Link]
-
Taylor, I. R., Malamakal, R. M., Ayomah, P., & Paczkowski, J. E. (2022). The PqsE-RhlR Interaction Regulates RhlR DNA Binding to Control Virulence Factor Production in Pseudomonas aeruginosa. mBio, 13(1), e03429-21. [Link]
-
Wade, D. S., Calfee, M. W., Rocha, E. R., Ling, E. A., Engstrom, E., Coleman, J. P., & Pesci, E. C. (2005). Regulation of Pseudomonas quinolone signal synthesis in Pseudomonas aeruginosa. Journal of Bacteriology, 187(13), 4372–4380. [Link]
-
Xiao, G., Déziel, E., He, J., Lépine, F., Lesic, B., Castonguay, M.-H., Milot, S., Tampakaki, A. P., Stachel, S. E., & Rahme, L. G. (2006). MvfR, a key P. aeruginosa pathogenicity LTTR-class regulator, is a PqsR- and PqsE-independent regulator of pqsA and pqsR in P. aeruginosa. Molecular Microbiology, 59(1), 161–175. [Link]
-
Zender, M., Drees, S. L., & Fetzner, S. (2016). PqsE of Pseudomonas aeruginosa is a 2-aminobenzoylacetate-specific thioesterase. Journal of Biological Chemistry, 291(13), 6610–6624. [Link]
-
Biology Goal. (2026, January 24). Rhl Quorum Sensing System in Pseudomonas aeruginosa | Virulence, Biofilm & QS [Video]. YouTube. [Link]
-
Basic Science Series. (2023, November 24). Decoding Quorum Sensing in Pseudomonas aeruginosa [Video]. YouTube. [Link]
-
JoVE. (2010, July 1). Video: Microtiter Dish Biofilm Formation Assay [Video]. JoVE. [Link]
-
JoVE. (2022, June 9). Microtiter Dish Biofilm Formation Assay l Protocol Preview [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Easy way to measure LacZ expression. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyocyanin Chloroform extraction protocol?. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the pqs QS system in P. aeruginosa. Retrieved from [Link]
-
ResearchGate. (n.d.). PQS signaling in P. aeruginosa. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding of PqsR to the pqsA promoter. Retrieved from [Link]
-
ResearchGate. (n.d.). Concentration of PQS produced by 50 clinical isolates of Pseudomonas aeruginosa. Retrieved from [Link]
-
ResearchGate. (n.d.). PRODUCTION AND CHARACTERIZATION OF PYOCYANIN PIGMENT FROM PSEUDOMONAS AERUGINOSA. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for the different dose metrics calculated through.... Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction of RhlR and PqsE a Western blot demonstrating the.... Retrieved from [Link]
-
Schertzer, J. W., Brown, S. A., & Whiteley, M. (2009). Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids. In Bacterial Polysaccharides (pp. 231–241). Humana Press. [Link]
-
Soukarieh, F., Liu, N., Romero, M., & Williams, P. (2020). Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. European Journal of Medicinal Chemistry, 208, 112778. [Link]
-
Storz, M. P., Maurer, C. K., & Zimmer, C. (2021). A New PqsR Inverse Agonist Potentiates Tobramycin Efficacy to Eradicate Pseudomonas aeruginosa Biofilms. Angewandte Chemie International Edition, 60(22), 12296–12304. [Link]
-
Tatke, A., & Dudhgaonkar, S. (2023). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]
-
Wang, M., & Zhao, Y. (2024). Research Progress on the Combination of Quorum-Sensing Inhibitors and Antibiotics against Bacterial Resistance. Molecules, 29(8), 1729. [Link]
-
Wei, J., & Zhang, Y. (2024). Multidimensional Criteria for Virtual Screening of PqsR Inhibitors Based on Pharmacophore, Docking, and Molecular Dynamics. International Journal of Molecular Sciences, 25(3), 1845. [Link]
-
Williams, P., & Cámara, M. (2009). Quorum sensing and environmental adaptation in Pseudomonas aeruginosa: a tale of regulatory networks and multifunctional signal molecules. Current Opinion in Microbiology, 12(2), 182–191. [Link]
-
Zargar, A., & Quan, D. N. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Bio-protocol, 6(23), e2041. [Link]
-
Zimmer Peacock. (2020, January 12). Making a sensor/biosensor using FPCA or PCB substrate [Video]. YouTube. [Link]
-
Zimmer Peacock. (n.d.). Electrochemical Biosensors - Sensor Principles and Architectures. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). General strategy for biosensor design and construction employing multifunctional surface-tethered components. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). A REVIEW ON QUORUM SENSING INHIBITORS. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Virtual Screening of Potential Quorum Sensing Inhibitors of P. aeruginosa. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Frequency of quorum-sensing mutations in Pseudomonas aeruginosa strains isolated from different environments. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Analysis of quorum sensing-deficient clinical isolates of Pseudomonas aeruginosa. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Bacterial lux-biosensors: Constructing, applications, and prospects. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Bacterial lux-Biosensors for Detecting Specific Cell Responses to Membrane Damage. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). A bacterial biosensor encoding a genetically modified LuxR receptor exhibits improved detection of Pseudomonas aeruginosa 's biomarker molecule 2-aminoacetophenone. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Application of the Luminescent luxCDABE Gene for the Rapid Screening of Antibacterial Substances Targeting Pseudomonas aeruginosa. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Evolution of PqsE as a Pseudomonas aeruginosa-specific regulator of LuxR-type receptors. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). PqsE adapts the activity of the Pseudomonas aeruginosa quorum-sensing transcription factor RhlR to both autoinducer concentration and promoter sequence identity. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Inhibitor Mimetic Mutations in the Pseudomonas aeruginosa PqsE Enzyme Reveal a Protein–Protein Interaction with the Quorum-Sensing Receptor RhlR That Is Vital for Virulence Factor Production. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Design and Evaluation of New Quinazolin-4(3H)-one Derived PqsR Antagonists as Quorum Sensing Quenchers in Pseudomonas aeruginosa. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). An Immunochemical Approach to Quantify and Assess the Potential Value of the Pseudomonas Quinolone Signal as a Biomarker of Infection. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). LC-MS/MS quantitative analysis of quorum sensing signal molecules. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). ImQuest BioSciences. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Transcriptional Regulators Controlling Virulence in Pseudomonas aeruginosa. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Anti-QS Strategies Against Pseudomonas aeruginosa Infections. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Chemical probes of quorum sensing: from compound development to biological discovery. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). A Pseudomonas aeruginosa PQS quorum-sensing system inhibitor with anti-staphylococcal activity sensitizes polymicrobial biofilms to tobramycin. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR). Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). The las and rhl Quorum Sensing Systems in Pseudomonas aeruginosa Form a Multi-Signal Reciprocal Network Which Can Tune Reactivity to Variations in Physical and Social Environments. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). The Rhl Quorum-Sensing System Is at the Top of the Regulatory Hierarchy under Phosphate-Limiting Conditions in Pseudomonas aeruginosa PAO1. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Itaconimides as Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Can Biofilm Be Reversed Through Quorum Sensing in Pseudomonas aeruginosa?. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). PQS Signaling for More than a Quorum: the Collective Stress Response Protects Healthy Pseudomonas aeruginosa Populations. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Understanding Pseudomonas aeruginosa Biofilms: Quorum Sensing, c-di-GMP Signaling, and Emerging Antibiofilm Approaches. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Cooperation and cheating in Pseudomonas aeruginosa: the roles of the las, rhl and pqs quorum-sensing systems. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Pseudomonas aeruginosa Quorum Sensing. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Functional classes of PqsE and PQS controlled genes. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Pseudomonas aeruginosa PQS mediated virulence regulation and interference. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Retrieved from [Link]
-
Zimmer Peacock. (n.d.). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin. Retrieved from [Link]